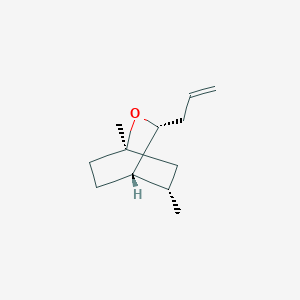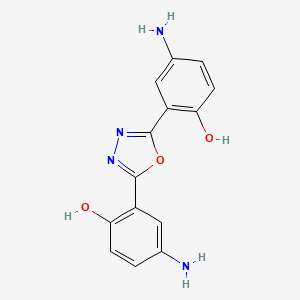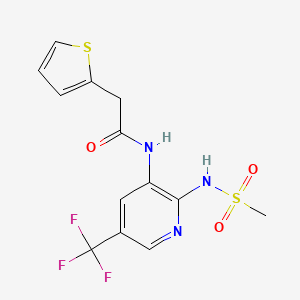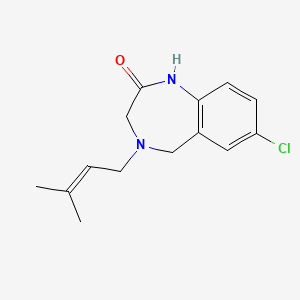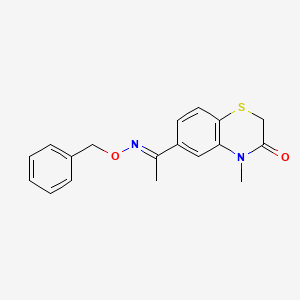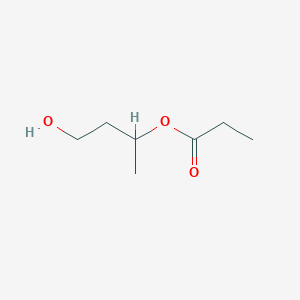
1,3-Butylene glycol 3-propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Butylene glycol 3-propionate is an organic compound that belongs to the class of esters. It is derived from 1,3-butylene glycol and propionic acid. This compound is known for its versatile applications in various industries, including cosmetics, pharmaceuticals, and chemical manufacturing. It is a colorless, odorless liquid that is soluble in water and many organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Butylene glycol 3-propionate can be synthesized through the esterification reaction between 1,3-butylene glycol and propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Reaction:
1,3-Butylene glycol+Propionic acidAcid catalyst1,3-Butylene glycol 3-propionate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is heated, and water is continuously removed to shift the equilibrium towards the formation of the ester. The product is then purified through distillation to obtain high-purity this compound.
化学反应分析
Types of Reactions
1,3-Butylene glycol 3-propionate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 1,3-butylene glycol and propionic acid.
Transesterification: The ester can react with other alcohols to form different esters and 1,3-butylene glycol.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts, water, reflux conditions.
Transesterification: Alcohols, acid or base catalysts, elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed
Hydrolysis: 1,3-Butylene glycol and propionic acid.
Transesterification: Different esters and 1,3-butylene glycol.
Oxidation: Carboxylic acids and other oxidation products.
科学研究应用
1,3-Butylene glycol 3-propionate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in the synthesis of various chemical compounds.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of cosmetics, personal care products, and industrial coatings.
作用机制
The mechanism of action of 1,3-butylene glycol 3-propionate is primarily related to its chemical properties as an ester. In biological systems, esters can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various metabolic pathways. The compound’s ability to act as a solvent and its compatibility with other chemicals make it useful in various applications.
相似化合物的比较
1,3-Butylene glycol 3-propionate can be compared with other similar compounds, such as:
1,2-Butanediol: Another diol with similar properties but different reactivity due to the position of the hydroxyl groups.
1,4-Butanediol: A diol used in the production of polyurethanes and other polymers.
2,3-Butanediol: A diol with different stereochemistry and applications.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its versatility in various applications, particularly in the cosmetics and pharmaceutical industries, sets it apart from other similar compounds.
属性
CAS 编号 |
89457-40-9 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC 名称 |
4-hydroxybutan-2-yl propanoate |
InChI |
InChI=1S/C7H14O3/c1-3-7(9)10-6(2)4-5-8/h6,8H,3-5H2,1-2H3 |
InChI 键 |
IGNNGXSXKJYBTM-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


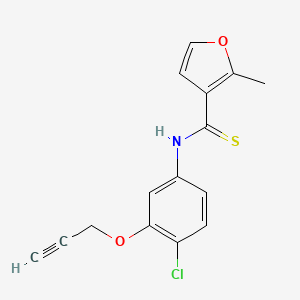
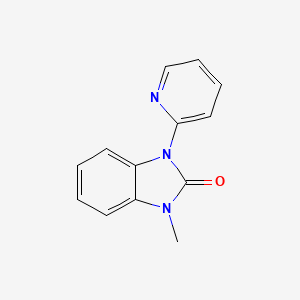

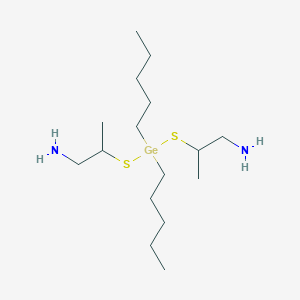
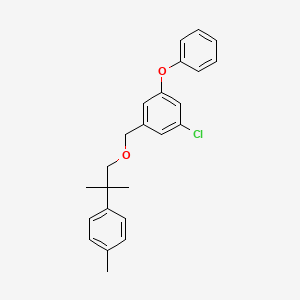

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)

